molecular formula C6H9N3O2 B13886155 5-Amino-1-ethylpyrazole-3-carboxylic acid

5-Amino-1-ethylpyrazole-3-carboxylic acid

Cat. No.: B13886155
M. Wt: 155.15 g/mol
InChI Key: PVERCSMEKLPBPH-UHFFFAOYSA-N
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Description

5-Amino-1-ethylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethylpyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, which can exhibit enhanced biological activities or improved material properties.

Scientific Research Applications

5-Amino-1-ethylpyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-ethylpyrazole-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-amino-1-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11)

InChI Key

PVERCSMEKLPBPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)N

Origin of Product

United States

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